molecular formula C13H16N2O B8283556 2-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-ethanol

2-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-ethanol

Cat. No. B8283556
M. Wt: 216.28 g/mol
InChI Key: BKMFUMHVXCZNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834028B2

Procedure details

LAH (250 mg, 6.6 mmol) was suspended in THF (18 ml) in an inert atmosphere and cooled to 0° C. followed by the dropwise addition of a solution of (2-benzyl-5-methyl-2H-pyrazol-3-yl)-acetic acid methyl ester (1.07 g, 4.4 mmol) in THF (4 ml). Stirring was continued for 2 h at rt. At 0° C., water (0.25 ml), 15% aqueous NaOH-solution (0.25 ml) and again water (0.75 ml) were subsequently added. Stirring was continued for several hours followed by the addition of sodium sulfate and filtration. The filtrate was concentrated under reduced pressure to give 850 mg (89%) of 2-(2-benzyl-5-methyl-2H-pyrazol-3-yl)-ethanol directly used in the next step without further purification. LC-MS: tR=0.66 min; [M+H]+=217.15.
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9](=O)[CH2:10][C:11]1[N:12]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:13]=[C:14]([CH3:16])[CH:15]=1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1.O>[CH2:17]([N:12]1[C:11]([CH2:10][CH2:9][OH:8])=[CH:15][C:14]([CH3:16])=[N:13]1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
COC(CC=1N(N=C(C1)C)CC1=CC=CC=C1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.75 mL
Type
solvent
Smiles
O
Name
Quantity
0.25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for several hours
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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